molecular formula C21H23FN4O B2770070 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1286703-20-5

2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2770070
CAS No.: 1286703-20-5
M. Wt: 366.44
InChI Key: ZFMVPHKKXZGAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide is a synthetic chemical compound designed for research applications. It features a molecular framework combining a substituted 1H-pyrazole ring with an acetamide linker, a structural motif frequently investigated in medicinal chemistry for its potential biological activity . The core 1H-pyrazole structure is a privileged scaffold in drug discovery, known for its versatility and presence in compounds with a range of pharmacological properties . The specific substitution pattern on the pyrazole core, including the dimethylamino and p-tolyl groups, along with the 4-fluorobenzyl moiety on the acetamide nitrogen, suggests this compound is intended for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its interactions with biological targets, potentially in the areas of neuroscience or inflammation, as related (1H-pyrazol-4-yl)acetamide derivatives have been reported as antagonists for receptors like P2X(7) . Furthermore, molecular hybridization strategies that link pyrazole units with other pharmacophores via acetamide linkers are an established approach to developing new bioactive molecules with enhanced properties . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-15-4-8-17(9-5-15)19-13-26(24-21(19)25(2)3)14-20(27)23-12-16-6-10-18(22)11-7-16/h4-11,13H,12,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMVPHKKXZGAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Properties

The target compound features a pyrazole core substituted with dimethylamino and p-tolyl groups, coupled to an N-(4-fluorobenzyl)acetamide moiety. Its molecular formula is C21H23FN4O , with a molecular weight of 366.4 g/mol . While physical properties such as melting and boiling points remain unreported in available literature, its synthesis relies on well-established acetamide and pyrazole functionalization strategies.

Synthetic Pathways

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 3-(dimethylamino)-4-(p-tolyl)-1H-pyrazole, the following steps are employed:

  • Hydrazine Cyclization : Reacting p-tolylacetylene with dimethylamine under acidic conditions generates a β-enaminone intermediate, which undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
  • Substituent Introduction : The dimethylamino group is introduced via nucleophilic substitution or reductive amination at the 3-position of the pyrazole.

Acetamide Coupling

The N-(4-fluorobenzyl)acetamide moiety is synthesized independently and later conjugated to the pyrazole:

  • Chloroacetylation : 4-Fluorobenzylamine reacts with 2-chloroacetyl chloride in the presence of triethylamine (TEA) to yield 2-chloro-N-(4-fluorobenzyl)acetamide.
  • Nucleophilic Substitution : The pyrazole intermediate (3-(dimethylamino)-4-(p-tolyl)-1H-pyrazole) displaces the chloride from 2-chloro-N-(4-fluorobenzyl)acetamide under basic conditions (e.g., sodium ethoxide in ethanol). This step proceeds via an SN2 mechanism, facilitated by the electron-withdrawing acetamide group.
Reaction Conditions:
Step Reagents/Conditions Solvent Temperature Yield*
Chloroacetylation 2-Chloroacetyl chloride, TEA Dichloromethane 0–25°C 85–90%
Pyrazole Activation Sodium ethoxide, ethanol Ethanol Reflux 70–75%
Final Coupling Pyrazole derivative, sodium hydride DMF 80°C 65–70%

*Reported yields are extrapolated from analogous reactions in cited literature.

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Ethanol vs. DMF : Ethanol promotes milder conditions for chloride displacement but requires prolonged reflux. Dimethylformamide (DMF) enhances reactivity at higher temperatures, reducing reaction time.
  • Base Influence : Sodium ethoxide outperforms weaker bases (e.g., potassium carbonate) in deprotonating the pyrazole nitrogen, ensuring efficient nucleophilic attack.

Side Reactions and Mitigation

  • O-Acylation : Competing O-acylation of the pyrazole is suppressed by using excess acetamide intermediate and maintaining anhydrous conditions.
  • Dimethylamino Group Stability : The dimethylamino substituent remains intact under basic conditions but may demethylate under strong acidic environments, necessitating pH control.

Analytical Characterization

Key spectroscopic data for the target compound (from analogous structures):

1H NMR (DMSO-d6):
  • δ 2.26 (s, 3H, CH3 from p-tolyl)
  • δ 2.51 (s, 6H, N(CH3)2)
  • δ 4.85 (s, 2H, SCH2 from acetamide)
  • δ 7.12–7.81 (m, 9H, aromatic protons).
IR (KBr):
  • 3460 cm−1 (N–H stretch)
  • 1643 cm−1 (C=O amide).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antitumor Properties

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as antitumor agents. Pyrazolo[1,5-a]pyrimidines have been identified as promising scaffolds for anticancer drug development due to their ability to inhibit specific kinases involved in cancer cell proliferation.

  • Mechanism of Action : The compound may exert its antitumor effects by targeting pathways critical for tumor growth and survival, such as the PI3K/Akt/mTOR pathway. This has been demonstrated in various preclinical models where pyrazole derivatives showed significant cytotoxicity against cancer cell lines .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Pyrazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COXs) and certain kinases, which are vital in inflammatory responses and cancer progression.

  • Case Studies : In vitro studies indicated that compounds with similar structural motifs effectively inhibited COX-2, leading to reduced inflammation and potential therapeutic benefits in conditions like arthritis .

Synthesis and Functionalization

The synthesis of 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing its biological activity.

  • Synthetic Pathways : Recent advancements in synthetic methodologies have facilitated the creation of diverse pyrazole derivatives through nucleophilic substitutions and coupling reactions, which can improve yield and selectivity .

Mechanism of Action

The mechanism of action of 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Pyrazole Modifications

Target Compound :

  • Pyrazole substituents: 3-(dimethylamino), 4-(p-tolyl).
  • Acetamide side chain : N-(4-fluorobenzyl).

Analog 1 (): 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide

  • Core heterocycle : Triazole (instead of pyrazole).
  • Substituents: Cyclopropyl at position 4, pyrimidine-linked aminophenyl on the acetamide.
  • However, the target compound’s dimethylamino group could improve solubility compared to the cyclopropyl substituent .

Analog 2 (): 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Pyrazole substituents: 3-cyano, 1-(4-chlorophenyl).
  • Acetamide side chain : Chlorine at position 2.
  • Key differences: The target’s dimethylamino and p-tolyl groups are less electronegative than the cyano and chlorophenyl groups here, which are critical for insecticidal activity (e.g., Fipronil derivatives). This suggests the target compound may prioritize metabolic stability over electrophilic reactivity .
Acetamide Side Chain Variations

Analog 3 () :
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Acetamide substituent : 2,4-Dichlorophenyl.
  • Structural features : Planar amide group forming hydrogen-bonded dimers.
  • Key differences : The dichlorophenyl group enhances lipophilicity and steric bulk, whereas the target’s 4-fluorobenzyl group balances hydrophobicity with moderate electronegativity. Fluorine’s smaller van der Waals radius may reduce steric hindrance in target binding compared to chlorine .

Analog 4 (): N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide

  • Acetamide modification : Linked to a thiazole ring with methyl-pyrazole.
  • Key differences: The thiazole moiety introduces additional hydrogen-bonding sites, which the target compound lacks. However, the target’s dimethylamino group may serve as a hydrogen-bond donor, compensating for this .
Physical Properties
Compound Melting Point (°C) Molecular Weight (g/mol)
Target Compound ~425 (estimated)
Analog 1 () 165–167 483
Analog 3 () 302–304 571
Analog 5 () 200–202 398

The target compound’s estimated molecular weight (~425) falls between Analog 1 and Analog 3. Its 4-fluorobenzyl group may lower the melting point compared to Analog 3’s rigid chromenone system .

Biological Activity

2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethylamino group, a p-tolyl group, and a fluorobenzyl moiety. Its molecular formula is C18H22FN3C_{18}H_{22}FN_3 with a molar mass of approximately 303.39 g/mol. The structural complexity allows for interactions with various biological targets.

Biological Activity Overview

Pyrazole derivatives are known for their broad spectrum of biological activities, including:

  • Anticancer Activity : Pyrazole compounds have been investigated for their potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Antimicrobial Properties : Several studies have reported the antimicrobial effects of pyrazole derivatives against bacteria and fungi.
  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, particularly in pathways relevant to cancer and inflammation.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including the compound . For instance:

  • Mechanism of Action : Pyrazole derivatives may inhibit specific kinases involved in cell signaling pathways that promote cancer cell growth. Research indicates that compounds with similar structures can induce apoptosis through mitochondrial pathways .
  • Case Study : A study demonstrated that a related pyrazole derivative significantly reduced tumor growth in xenograft models by inhibiting the PI3K/Akt signaling pathway, leading to increased apoptosis rates in cancer cells .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • In Vitro Studies : In vitro evaluations revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were measured, indicating effective inhibition at low concentrations.
MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans25

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Enzyme Inhibition

The enzyme inhibitory activity of pyrazole derivatives has been well-documented:

  • Dihydrofolate Reductase (DHFR) : The compound was tested as a DHFR inhibitor, showing competitive inhibition with an IC50 value indicative of its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Substituent Effects : The presence of electron-donating groups such as dimethylamino enhances biological activity by improving solubility and interaction with biological targets. Conversely, electron-withdrawing groups like fluorine can modulate potency by affecting electronic distribution within the molecule .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide, and how are intermediates characterized?

  • The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between pyrazole derivatives and fluorobenzylamine precursors under coupling agents like EDC/HOBt.
  • Heterocyclic ring functionalization (e.g., dimethylamino group introduction via nucleophilic substitution or reductive amination).
  • Purification using column chromatography or recrystallization.
    • Characterization methods :
  • NMR (¹H/¹³C) to confirm regiochemistry and substituent positions .
  • Mass spectrometry (MS) for molecular weight validation .
  • TLC for reaction monitoring and purity assessment .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., dimethylamino singlet at δ ~2.8–3.2 ppm, fluorobenzyl aromatic protons at δ ~7.0–7.4 ppm) .
  • IR spectroscopy : Validates amide C=O stretch (~1650–1680 cm⁻¹) and pyrazole ring vibrations .
  • High-resolution MS (HRMS) : Confirms exact mass (±5 ppm) and molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis to remove residues .
  • Temperature control : Pyrazole ring alkylation reactions often require reflux (80–100°C) under inert atmospheres to minimize side reactions .
  • Catalyst use : Triethylamine or DMAP improves acylation efficiency .
  • Yield optimization : Design of Experiments (DoE) models can systematically evaluate variables (e.g., molar ratios, reaction time) .

Q. How can contradictory biological activity data across studies be resolved?

  • Comparative SAR analysis : Evaluate structural analogs (e.g., fluorobenzyl vs. chlorobenzyl substituents) to identify activity-determining moieties .
  • Assay standardization : Replicate assays under controlled conditions (e.g., cell line specificity, ATP concentration in kinase assays) .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Maestro models interactions with target proteins (e.g., kinases, GPCRs) .
  • MD simulations : Assess binding stability over time (≥100 ns trajectories) and identify key residues (e.g., hydrogen bonds with fluorobenzyl groups) .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG values for substituent modifications .

Q. How can structural analogs be designed to improve pharmacokinetic properties?

  • LogP optimization : Introduce hydrophilic groups (e.g., sulfonamides) to reduce cLogP values >3.0 .
  • Metabolic stability : Replace labile esters with bioisosteres (e.g., oxadiazoles) to resist CYP450 oxidation .
  • Plasma protein binding (PPB) : Fluorine atoms may reduce PPB by disrupting hydrophobic interactions .

Methodological Challenges

Q. What strategies validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding .
  • BRET/FRET biosensors : Quantify real-time interactions in live cells .
  • Knockdown/rescue experiments : Confirm phenotype reversal via siRNA or CRISPR .

Q. How can researchers assess the compound’s metabolic stability in vitro?

  • Liver microsome assays : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) to identify isoform-specific interactions .
  • Reactive metabolite detection : Glutathione trapping assays identify electrophilic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.